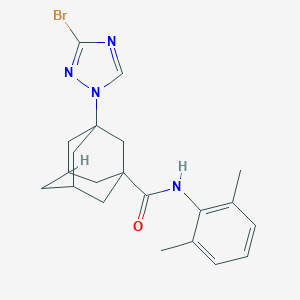![molecular formula C17H17Cl2N5O B214021 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies, making it an interesting topic for research.
作用机制
The mechanism of action of 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models, and to have neuroprotective effects in the brain. Additionally, it has been shown to have anti-cancer activity, with studies indicating that it may induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it has shown activity against a range of molecular targets, making it a potentially useful tool for studying various biological processes. Additionally, it has shown promising results in various studies, suggesting that it may have therapeutic potential in a range of diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it may be used therapeutically. Additionally, further studies could be carried out to investigate its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Finally, future research could focus on developing new derivatives of this compound with improved activity and selectivity.
合成方法
The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction between 4-chlorobenzyl chloride and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of 4-chloro-1-methylpyrazole-3-carboxamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the final product is purified using column chromatography.
科学研究应用
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as a potential anti-cancer agent, with studies indicating that it may be effective against a range of cancer cell lines. In neuroscience, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in drug discovery, as it has shown activity against a range of molecular targets.
属性
产品名称 |
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C17H17Cl2N5O |
分子量 |
378.3 g/mol |
IUPAC 名称 |
4-chloro-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N5O/c1-10-15(20-17(25)16-14(19)9-23(3)22-16)11(2)24(21-10)8-12-4-6-13(18)7-5-12/h4-7,9H,8H2,1-3H3,(H,20,25) |
InChI 键 |
YMWNSIFROBBNTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3Cl)C |
规范 SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B213953.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)

![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)
![methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B213960.png)
